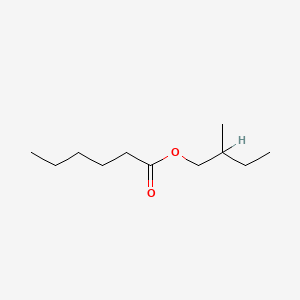

2-Methylbutyl hexanoate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylbutyl hexanoate is typically synthesized through the esterification reaction between hexanoic acid and 2-methylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reactants are continuously fed into the reactor, and the product is continuously removed to drive the reaction to completion. The use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to increase the reaction rate and yield .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for 2-methylbutyl hexanoate, yielding hexanoic acid and 2-methyl-1-butanol. The reaction is influenced by catalytic conditions:

Acid-Catalyzed Hydrolysis

In acidic environments (e.g., H₂SO₄ or HCl), the ester undergoes reversible hydrolysis via protonation of the carbonyl oxygen, increasing electrophilicity at the carbonyl carbon. The mechanism involves:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water.

-

Tautomerization to regenerate the catalyst and release products .

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions (e.g., NaOH), hydrolysis is irreversible, producing the sodium salt of hexanoic acid and 2-methyl-1-butanol:

Transesterification

This compound can undergo transesterification with alcohols (R-OH) in the presence of acid or base catalysts, replacing the 2-methylbutyl group with another alkyl chain. For example, reaction with methanol yields methyl hexanoate:

Stability and Degradation in Controlled Atmospheres

Studies on structurally similar esters (e.g., 2-methylbutyl acetate) reveal that degradation rates depend on storage conditions :

| Condition | Effect on Ester Stability | Proposed Mechanism |

|---|---|---|

| Low O₂ (≤ 1 kPa) | Reduced degradation of branched-chain esters | Slowed oxidative breakdown |

| High CO₂ (≥ 3 kPa) | Accelerated hydrolysis | Acidic microenvironment formation |

| Extended storage (16 weeks) | 60–80% reduction in straight-chain esters | Enzymatic or hydrolytic activity |

Notably, this compound analogs exhibit greater resistance to degradation compared to straight-chain esters, likely due to steric hindrance .

Odorant Formation and Breakdown

In biological systems (e.g., yeast or fruit), this compound contributes to aroma profiles. Its degradation during storage involves:

-

Enzymatic cleavage by esterases.

-

Oxidative pathways forming aldehydes or ketones.

Key findings from apple aroma studies :

-

Post-storage emission : Branched-chain esters like this compound retain higher concentrations (40–60% of initial levels) compared to straight-chain esters (<20%).

-

Sensory impact : Odor thresholds for branched esters are lower (e.g., 0.1–1.0 ppb), making them significant even at trace levels.

Synthetic Pathways

This compound is synthesized via Fischer esterification between hexanoic acid and 2-methyl-1-butanol under acidic conditions :

Optimal yield (>95%) requires excess alcohol or acid to shift equilibrium .

Applications De Recherche Scientifique

Flavoring Agent in Food Industry

Overview:

2-Methylbutyl hexanoate is primarily utilized as a flavoring agent due to its pleasant aroma and taste profile. It is commonly found in fruit-flavored products and contributes to the sensory experience of foods.

Applications:

- Beverages: Used in fruit juices and soft drinks to enhance flavor.

- Confectionery: Incorporated into candies and baked goods for a fruity note.

- Dairy Products: Added to yogurts and ice creams to improve flavor.

Case Study:

A study published in Food Chemistry highlighted the enhancement of flowery-like aromas in green tea through optimized processing conditions, where this compound was identified as a significant contributor to the overall sensory profile .

Fragrance Industry

Overview:

The compound's fruity scent makes it an attractive ingredient in the fragrance industry. It is used in perfumes, cosmetics, and personal care products.

Applications:

- Perfumes: Acts as a top note in various fragrance formulations.

- Cosmetics: Incorporated into lotions and creams for scent enhancement.

- Household Products: Used in air fresheners and cleaning products.

Safety Assessment:

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated the safety profile of this compound in fragrance formulations, confirming its safe use within established limits .

Scientific Research Applications

Overview:

this compound serves as a model compound in various scientific studies, particularly in organic chemistry and biochemistry.

Applications:

- Esterification Studies: Used to investigate reaction mechanisms involving esterification and hydrolysis reactions.

- Behavioral Studies: Its pleasant aroma has been utilized in behavioral research to study responses to scents.

Experimental Data:

In research focusing on volatile compounds detected via gas chromatography-mass spectrometry (GC-MS), this compound was identified among several key volatiles contributing to the aroma profile of different plant extracts . This highlights its importance not only as a flavoring agent but also as a subject of chemical analysis.

Mécanisme D'action

The mechanism of action of 2-methylbutyl hexanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In chemical reactions, the ester bond is susceptible to nucleophilic attack, leading to hydrolysis or transesterification .

Comparaison Avec Des Composés Similaires

Ethyl hexanoate: Another ester with a fruity aroma, commonly used in flavorings.

Butyl butanoate: Known for its pineapple-like smell, used in perfumes and flavorings.

Methyl butyrate: Has a sweet, fruity odor, used in food flavorings.

Uniqueness: 2-Methylbutyl hexanoate is unique due to its specific combination of hexanoic acid and 2-methylbutanol, which imparts a distinct fruity aroma that is different from other esters. Its specific molecular structure also influences its reactivity and applications .

Activité Biologique

2-Methylbutyl hexanoate, also known as 2-methylbutyl caproate, is an organic compound classified as a fatty acid ester. Its chemical formula is , and it has gained attention for its potential biological activities, particularly in the food and flavoring industries. This article explores its biological activity, including its properties, metabolic pathways, and applications based on diverse research findings.

This compound is characterized by the following properties:

- Molecular Weight : 186.2912 g/mol

- Solubility : Very hydrophobic and practically insoluble in water .

- Structure : It is a long-chain fatty acid ester, which influences its interaction with biological systems.

Metabolism and Bioavailability

The metabolism of this compound involves hydrolysis to form 2-methylbutanol and hexanoic acid. This transformation is significant as it may influence the compound's bioavailability and biological effects. Studies indicate that esters like this compound can be rapidly hydrolyzed in vivo, impacting their sensory properties in food applications .

Flavoring Agent

This compound is primarily used as a flavoring agent due to its fruity aroma, often described as apple-like or banana-like. It contributes to the overall sensory profile of various food products, enhancing consumer acceptance .

Case Studies on Sensory Evaluation

A study conducted on Fuji apples identified this compound among the predominant volatile compounds released during storage. The research emphasized that the compound's presence correlates with improved sensory attributes, thereby enhancing the fruit's marketability .

Table 1: Volatile Compounds Identified in Fuji Apples

| Compound | Concentration (µg/kg) | Sensory Impact |

|---|---|---|

| This compound | 86.5 | Fruity aroma |

| Ethyl acetate | 75.8 | Sweetness |

| Butyl hexanoate | 67.0 | Creamy texture |

This table illustrates how this compound contributes to the overall flavor profile of apples, making it a significant compound in fruit quality assessment.

Applications in Food Industry

The use of this compound extends beyond flavoring; it has implications for food preservation and quality maintenance. Its hydrophobic nature can affect the stability of emulsions and foams in food products, impacting texture and mouthfeel.

Safety and Regulatory Aspects

According to regulatory evaluations, this compound is deemed safe for use within specified limits as a flavoring agent. The European Food Safety Authority (EFSA) has established guidelines for its daily intake, ensuring consumer safety while allowing its application in food products .

Propriétés

IUPAC Name |

2-methylbutyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-8-11(12)13-9-10(3)5-2/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMQVDONBUJJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862996 | |

| Record name | Hexanoic acid, 2-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2601-13-0 | |

| Record name | 2-Methylbutyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2601-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-methylbutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.